molecular formula C13H19NO3 B040187 (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate CAS No. 117049-14-6

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Cat. No. B040187
M. Wt: 237.29 g/mol
InChI Key: IBDIOGYTZBKRGI-LLVKDONJSA-N
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Description

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a chemical compound of interest in organic chemistry and medicinal research. It serves as a key intermediate in the synthesis of various biologically active compounds and in organic synthesis.

Synthesis Analysis

  • Xavier Guinchard et al. (2005) reported the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are similar in structure to (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, from aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture using sodium benzenesulfinate and formic acid (Guinchard, Vallée, & Denis, 2005).
  • Bingbing Zhao et al. (2017) developed a rapid synthesis method for a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, highlighting the versatility of synthesis approaches for such compounds (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structure Analysis

  • A study by H. Weber et al. (1995) on a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, provides insights into the molecular structure of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. They determined the absolute configurations of the C atoms in the molecule, highlighting the compound's complex stereochemistry (Weber, Ettmayer, Hübner, & Gstach, 1995).

Chemical Reactions and Properties

  • Tao Li et al. (2015) described the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, a structurally related compound, through an efficient chiral inversion process, demonstrating the chemical reactivity of such carbamates (Li, Mei, Gao, Li, & Yan, 2015).

Physical Properties Analysis

  • The study of heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate by J. Zeng et al. (2011) provides valuable information about the physical properties of similar compounds. They used differential scanning calorimetry (DSC) and thermogravimetry (TG) to determine molar heat capacities and melting points, offering insights into the physical behavior of these carbamates (Zeng, Yu, Tong, Sun, Tan, Cao, Yang, & Zhang, 2011).

Chemical Properties Analysis

  • Keith Smith et al. (2013) investigated the chemical properties of a related compound, tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, demonstrating its reactivity through a directed lithiation process. This study contributes to understanding the chemical properties and potential reactivity of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate (Smith, El‐Hiti, & Alshammari, 2013).

properties

IUPAC Name

tert-butyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIOGYTZBKRGI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426848
Record name tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

CAS RN

117049-14-6
Record name (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117049146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4CBC55RQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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